2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound often used in peptide synthesis. It contains multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a dioxopyrrolidinyl group, which are commonly used as protecting groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of amino groups and the formation of ester bonds. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The Boc group is introduced using Boc anhydride or Boc chloride. The dioxopyrrolidinyl group is often introduced through a reaction with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the ester bond.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex organic molecules. The protecting groups (Fmoc and Boc) are crucial for selective reactions.
Biology
In biological research, this compound can be used to synthesize peptides that are then used in studies of protein function and interactions.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly for creating peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action for this compound involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in that it contains both Fmoc and Boc protecting groups.
Boc-Lys(Fmoc)-OH: Another compound with both protecting groups but in a different configuration.
NHS esters: Compounds that contain the N-hydroxysuccinimide group for coupling reactions.
Uniqueness
The uniqueness of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate lies in its combination of protecting groups and its utility in peptide synthesis. The presence of both Fmoc and Boc groups allows for versatile and selective protection strategies.
Properties
Molecular Formula |
C27H29N3O8 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C27H29N3O8/c1-27(2,3)37-25(34)28-14-21(24(33)38-30-22(31)12-13-23(30)32)29-26(35)36-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)(H,29,35) |
InChI Key |
BIPYRSQBNUDAER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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